"2-Chloro-N,N-dimethyl-3-oxobutanamide" properties and structure
"2-Chloro-N,N-dimethyl-3-oxobutanamide" properties and structure
An In-depth Technical Guide to 2-Chloro-N,N-dimethyl-3-oxobutanamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N,N-dimethyl-3-oxobutanamide (DMCAA), a key chemical intermediate. The document delineates its fundamental chemical and physical properties, offers an in-depth analysis of its structural features through spectroscopic data, and presents a plausible synthetic pathway. Furthermore, it covers industrial applications, detailed safety and handling protocols, and relevant analytical methodologies. This guide is intended for researchers, chemists, and professionals in the fields of drug development and agricultural science who require a thorough understanding of this versatile compound.
Nomenclature and Molecular Structure
2-Chloro-N,N-dimethyl-3-oxobutanamide is a chlorinated β-keto amide. Its identity is established through various internationally recognized chemical identifiers.
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IUPAC Name : 2-chloro-N,N-dimethyl-3-oxobutanamide[1]
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CAS Number : 5810-11-7[1]
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Synonyms : N,N-Dimethyl-2-chloroacetoacetamide, DMCAA, 2-Chloro-N,N-dimethyl-3-oxobutyramide[1][2]
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Molecular Formula : C₆H₁₀ClNO₂[1]
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Molecular Weight : 163.60 g/mol [1]
The structural formula reveals a butanamide backbone with key functional groups that dictate its reactivity: a carbonyl group at position 3 (acetyl group), a chlorine atom at the alpha-carbon (position 2), and a dimethylamide group.
Caption: Key Fragmentation Pathways in ESI-MS.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions from its two carbonyl groups.
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C=O Stretching (Amide) : A strong band is expected around 1640-1680 cm⁻¹ . This is a hallmark of tertiary amides.
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C=O Stretching (Ketone) : Another strong band is expected at a higher frequency, typically 1710-1725 cm⁻¹ , for the ketone carbonyl.
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C-N Stretching : A band in the region of 1400-1450 cm⁻¹ is characteristic of the C-N bond of the amide.
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C-Cl Stretching : A band in the fingerprint region, typically 600-800 cm⁻¹ , corresponds to the C-Cl stretch.
The presence of two distinct carbonyl peaks is a critical diagnostic feature for confirming the β-keto amide structure. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton environments.
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¹H NMR :
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N-Methyl Protons : Due to hindered rotation around the amide C-N bond, the two methyl groups are often diastereotopic, appearing as two distinct singlets. Expected chemical shift: ~2.9-3.1 ppm . If rotation is fast on the NMR timescale, a single singlet might be observed.
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Acetyl Methyl Protons : A sharp singlet corresponding to the three protons of the CH₃CO- group. Expected chemical shift: ~2.2-2.4 ppm .
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Alpha-Proton (α-CH) : A singlet for the single proton at the chlorinated carbon. Expected chemical shift: ~4.5-5.0 ppm , shifted downfield by the adjacent chlorine and two carbonyl groups.
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¹³C NMR :
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Amide Carbonyl : ~165-170 ppm.
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Ketone Carbonyl : ~195-205 ppm.
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Alpha-Carbon (α-C) : ~60-70 ppm (bearing the Cl atom).
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N-Methyl Carbons : ~35-38 ppm (may show two distinct signals).
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Acetyl Methyl Carbon : ~25-30 ppm.
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Synthesis and Reactivity
While specific proprietary synthesis methods may vary, a plausible and common laboratory-scale synthesis involves the direct chlorination of the parent β-keto amide, N,N-dimethyl-3-oxobutanamide. This approach leverages a readily available starting material and a well-established chlorination reaction.
The key reactive site is the α-carbon, which is activated by two flanking carbonyl groups, making it susceptible to electrophilic substitution.
Proposed Synthesis Workflow: Electrophilic Chlorination
This protocol outlines a general procedure for the synthesis of 2-Chloro-N,N-dimethyl-3-oxobutanamide.
Caption: General workflow for the synthesis of DMCAA.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol and must be adapted and optimized. All work should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.
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Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N,N-dimethyl-3-oxobutanamide (1.0 eq) and a suitable chlorinated solvent like dichloromethane (DCM).
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Chlorination : Cool the flask in an ice bath to 0-5 °C. Add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and prevent side product formation.
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Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
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Work-up and Quenching : Once complete, cool the mixture again in an ice bath. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes the HCl byproduct and any remaining SO₂Cl₂.
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Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield 2-Chloro-N,N-dimethyl-3-oxobutanamide as a clear, light-yellow liquid. [2][3]
Applications and Industrial Relevance
2-Chloro-N,N-dimethyl-3-oxobutanamide is primarily used as a versatile intermediate in the chemical industry.
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Agrochemicals : It is a building block in the synthesis of pesticides and other agricultural chemicals. [1][3]Its reactive chlorine atom allows for facile nucleophilic substitution, enabling the construction of more complex molecular frameworks.
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Pharmaceutical Synthesis : The β-keto amide moiety is a common scaffold in medicinal chemistry. This compound serves as a useful reagent for synthesizing various heterocyclic compounds, such as thiazoles with potential anti-inflammatory properties. [2] U.S. production volumes have been significant, indicating its importance as an industrial chemical intermediate. [1]
Safety and Handling
This compound presents several hazards and must be handled with strict adherence to safety protocols.
GHS Hazard Classification
According to aggregated GHS information, the compound is classified as:
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H302 : Harmful if swallowed [1][3]* H315 : Causes skin irritation [1][3]* H317 : May cause an allergic skin reaction [1][3]* H318 : Causes serious eye damage [1][3]* H412 : Harmful to aquatic life with long lasting effects [1][3] The signal word is Danger . [1]
Recommended Handling Procedures
A self-validating safety system requires the integration of engineering controls, administrative procedures, and personal protective equipment (PPE).
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Engineering Controls : Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors. [4]Ensure an eyewash station and safety shower are immediately accessible.
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles and a face shield. [4] * Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs. Wear a lab coat or chemical-resistant apron. * Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
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Handling : Avoid contact with skin, eyes, and clothing. [5]Do not breathe vapors. Wash hands thoroughly after handling. [4]Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [5]
Analytical Methodologies
For quality control, reaction monitoring, and pharmacokinetic studies, reliable analytical methods are essential.
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High-Performance Liquid Chromatography (HPLC) : A reverse-phase (RP) HPLC method is suitable for analyzing 2-Chloro-N,N-dimethyl-3-oxobutanamide. [6]A C18 column can be used with a mobile phase consisting of acetonitrile and water, often with an acid modifier like formic acid for Mass Spectrometry compatibility or phosphoric acid for UV detection. [6]This method allows for the separation of the main compound from impurities and starting materials, making it ideal for purity assays.
Conclusion
2-Chloro-N,N-dimethyl-3-oxobutanamide is a functionally rich chemical intermediate with established utility in the agrochemical and pharmaceutical sectors. Its properties are well-defined by a combination of physical data and comprehensive spectroscopic analysis. While its synthesis is straightforward, its hazardous nature necessitates rigorous adherence to safety protocols. The information compiled in this guide serves as a critical resource for scientists and engineers working with this compound, enabling its safe and effective use in research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93011, 2-Chloro-N,N-dimethyl-3-oxobutanamide. Retrieved from [Link]
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SIELC Technologies (2018). 2-Chloro-N,N-dimethyl-3-oxobutanamide. Retrieved from [Link]
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PubChemLite (2025). 2-chloro-n-methyl-3-oxobutanamide (C5H8ClNO2). Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 2-chloro-N,N-dimethylacetamide. PubChem. Retrieved from [Link]
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PubChemLite (2025). 2-chloro-n,n-dimethyl-3-oxobutanamide (C6H10ClNO2). Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). N,N-DIMETHYL-2-CHLOROACETOACETAMIDE. Retrieved from [Link]
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